molecular formula C20H21N3O3 B2531531 Methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251584-70-9

Methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2531531
CAS No.: 1251584-70-9
M. Wt: 351.406
InChI Key: NSOOEZOIYKUAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a diethylamino group at position 2, a phenyl group at position 3, and a methyl ester at position 5. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring system, often explored for their biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

methyl 2-(diethylamino)-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-22(5-2)20-21-17-13-14(19(25)26-3)11-12-16(17)18(24)23(20)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOOEZOIYKUAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of anthranilic acid with benzoyl chloride to form 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with diethylamine to yield the desired quinazoline derivative. The final step involves esterification with methanol under acidic conditions to produce the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate exhibits promising anti-cancer properties. Various studies have explored its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells
A study demonstrated that derivatives of quinazoline compounds, including this compound, showed selective cytotoxicity against human breast cancer MCF-7 cells. The mechanism of action involved the induction of apoptosis, which was confirmed through assays that measured cell viability and apoptosis markers .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Methyl 2-(diethylamino)-4-oxo-3-phenyl...MCF-725Apoptosis induction
CinnarizineMCF-715PKC activation and apoptosis
Thiazolidine DerivativesEAC30Cytotoxicity via mitochondrial pathway

Central Nervous System Disorders

Another area of research focuses on the potential of this compound in treating central nervous system disorders. It has been identified as a candidate for targeting phosphodiesterase 10A (PDE10A), which plays a crucial role in various neurological conditions .

Case Study: PDE10A Inhibition
Inhibitors targeting PDE10A have shown promise in preclinical models for conditions such as schizophrenia and Parkinson's disease. The structural features of methyl 2-(diethylamino)-4-oxo-3-phenyl... suggest it may effectively modulate this target, warranting further investigation into its pharmacological profile .

Mechanistic Insights

The mechanistic studies surrounding methyl 2-(diethylamino)-4-oxo-3-phenyl... reveal its interaction with cellular pathways involved in apoptosis and cellular signaling. The compound's ability to induce apoptosis in cancer cells suggests a potential role in disrupting cancer cell proliferation while sparing normal cells.

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations at Position 2

The position 2 substituent significantly influences the physicochemical and biological properties of quinazoline derivatives. Below is a comparative analysis of key analogues:

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Synthesis Yield (%) Reference
Target Compound Diethylamino Phenyl Not provided - -
Compound 7 (Thioxo derivative) Thioxo (S=) Phenyl ~264.31* 66
Compound 8 (Chlorobenzylthio derivative) (2-Chlorobenzyl)thio Phenyl ~389.86* 94
Compound 9 (Trifluoromethylbenzylthio derivative) (4-Trifluoromethylbenzyl)thio Phenyl ~423.83* 81
Methyl 2-mercapto-3-methyl-4-oxo... () Mercapto (SH) Methyl 250.27 -
Methyl 2-methyl-4-oxo... () Methyl H (implied) 218.21 -

*Calculated based on molecular formulas from .

Key Observations:

  • Diethylamino Group (Target Compound): The tertiary amine enhances solubility in polar solvents compared to sulfur-containing substituents (e.g., thioxo, mercapto). This group may also facilitate hydrogen bonding or ionic interactions in biological systems.
  • Thioxo and Benzylthio Groups (Compounds 7–9): These sulfur-containing substituents are associated with higher synthetic yields (66–94%) when introduced via nucleophilic substitution reactions . The electron-withdrawing chloro and trifluoromethyl groups in Compounds 8 and 9 may improve metabolic stability.

Substituent Variations at Position 3

The phenyl group at position 3 in the target compound is conserved in Compounds 7–9 () but differs in other analogues:

  • Thienylcarbonylamino Group (): A bulkier, electron-deficient thienylcarbonyl group at position 3 may sterically hinder interactions with biological targets but introduce unique electronic properties .

Solubility and Reactivity

  • Diethylamino Group: Likely improves aqueous solubility due to its hydrophilic nature, contrasting with hydrophobic benzylthio or thioxo groups.
  • Sulfur-Containing Analogues: Thiol/thioether groups may confer redox activity or metal-binding capacity, relevant for catalytic or inhibitory roles .

Biological Activity

Methyl 2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure : The compound is characterized by a quinazoline core structure, which is known for its significant biological activities. Its molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of 328.41 g/mol.

1. Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 µg/mL
Escherichia coli16.0 µg/mL
Bacillus subtilis4.0 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Activity

Quinazoline derivatives are recognized for their anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Inhibition of Tumor Growth

In a preclinical study, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential efficacy as an anticancer agent.

Case Study 2: Synergistic Effects with Other Drugs

Another study explored the combination of this compound with standard chemotherapeutics like doxorubicin. The results showed enhanced cytotoxic effects against resistant cancer cell lines, indicating potential for use in combination therapy .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for further development. Preliminary studies indicate that at therapeutic doses, the compound shows low toxicity in animal models; however, comprehensive toxicological evaluations are necessary to ascertain safety for human use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.